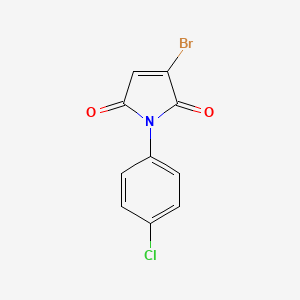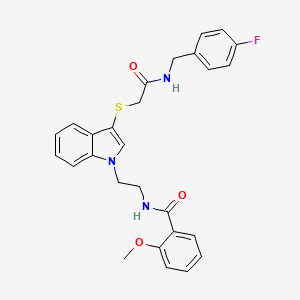![molecular formula C22H21Cl2N3O2 B2489485 2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-methylbutyl)acetamide CAS No. 1251600-89-1](/img/structure/B2489485.png)
2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-methylbutyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrimidinyl acetamide derivatives involves multi-step chemical reactions, starting from simpler precursors. For instance, Kobayashi et al. (2007) describe a two-step synthesis process for related compounds, demonstrating the complexity and precision required in synthesizing such molecules. These processes often involve the addition of enolates to nitriles, followed by reactions with isocyanates under specific conditions to yield the desired pyrimidine derivatives (Kobayashi, Iitsuka, Morikawa, & Konishi, 2007).
Molecular Structure Analysis
The molecular structure of pyrimidinyl acetamides is characterized by the presence of multiple functional groups and a complex core structure. For example, the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal a folded conformation about the methylene C atom, with intramolecular hydrogen bonds stabilizing the structure. This highlights the intricate three-dimensional arrangement and the importance of non-covalent interactions in determining the molecule's conformation and reactivity (Subasri et al., 2016).
Chemical Reactions and Properties
Pyrimidinyl acetamides can undergo various chemical reactions, reflecting their chemical properties. Yale and Spitzmiller (1977) detailed reactions involving 2-acetoacetamidopyridines with phosgene, leading to chloro-pyrimidinones, indicating the reactive nature of these compounds towards electrophilic reagents. Such reactions are crucial for further derivatization and functionalization of the pyrimidine core (Yale & Spitzmiller, 1977).
科学的研究の応用
Antimicrobial and Anti-inflammatory Applications
The compound has demonstrated significant antimicrobial and anti-inflammatory properties. Specifically, certain derivatives, including those similar in structure to the compound , have been synthesized and tested for their antimicrobial, anti-inflammatory, and analgesic activities. For instance, compounds with isoxazolyl pyrimidoquinolines and isoxazolyl chromenopyrimidinones structures exhibited significant antimicrobial activity and potent anti-inflammatory and analgesic activities, comparable to standard drugs (Rajanarendar et al., 2012). Additionally, thiazolopyrimidine derivatives were synthesized and evaluated, with certain derivatives showing significant antinociceptive and anti-inflammatory activities (Selvam et al., 2012).
Antitumor Activities
Several derivatives of pyrimidinone and related compounds have been synthesized to explore their antitumor activities. For example, certain compounds demonstrated selective antitumor activities, where the configuration of the compound contributed to its effectiveness (Xiong Jing, 2011). Moreover, new series of pyrazolo[4,3-d]pyrimidines exhibited higher anticancer activity than doxorubicin, a standard drug, in some cases (Hafez et al., 2016). Another study reported the synthesis of certain pyrimidine derivatives with promising in vitro antitumor activity against breast adenocarcinoma cell lines (El-Morsy et al., 2017).
Molecular Imprinting and Computational Studies
The compound and its derivatives have been used in molecular imprinting studies to create polymers with specific binding sites for certain substrates. An investigation involving the reaction of aminouracil with ethyl cyanoacetate under microwave irradiation yielded derivatives that were used to create molecularly imprinted polymers. These polymers were optimized using computational methods and showed potential for antimicrobial activities and paper sheet strength enhancement when used as organic fillers (Fahim et al., 2021).
将来の方向性
The future directions for this compound could involve further exploration of its potential applications in scientific research. For instance, its potential as a CDK2 inhibitor could be further investigated for possible applications in cancer treatment . Additionally, its synthesis could be optimized, and its physical and chemical properties could be characterized in more detail.
特性
IUPAC Name |
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O2/c1-12-3-4-14(9-18(12)24)25-20(28)11-27-8-7-19-16(10-27)22(29)15-5-6-17(23)13(2)21(15)26-19/h3-6,9H,7-8,10-11H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLIJKXWSOFCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-methylbutyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[5-(4-bromophenoxy)-3-methyl-1-phenylpyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2489402.png)
![(2,4-Dimethylthiazol-5-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489403.png)
![6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2489406.png)

![4-benzoyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2489409.png)

![N-[6-amino-2-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-4-oxo-1H-pyrimidin-5-yl]benzamide](/img/structure/B2489412.png)
![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2489415.png)


![4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine](/img/structure/B2489421.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2489423.png)
![5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2489424.png)